molecular formula C26H43NO4 B10850885 N-(3,4,5-trihydroxyphenethyl)oleamide

N-(3,4,5-trihydroxyphenethyl)oleamide

Cat. No.: B10850885
M. Wt: 433.6 g/mol
InChI Key: MGJONYQVBJKXRL-KTKRTIGZSA-N
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Description

N-(3,4,5-Trihydroxyphenethyl)oleamide is a synthetic lipid amide derivative combining oleic acid (a monounsaturated omega-9 fatty acid) with a 3,4,5-trihydroxyphenethylamine moiety. This compound is structurally related to endogenous bioactive lipid amides, such as anandamide (), but distinguishes itself through its phenolic hydroxyl groups and oleoyl chain.

Properties

Molecular Formula

C26H43NO4

Molecular Weight

433.6 g/mol

IUPAC Name

(Z)-N-[2-(3,4,5-trihydroxyphenyl)ethyl]octadec-9-enamide

InChI

InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)27-19-18-22-20-23(28)26(31)24(29)21-22/h9-10,20-21,28-29,31H,2-8,11-19H2,1H3,(H,27,30)/b10-9-

InChI Key

MGJONYQVBJKXRL-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,4,5-trihydroxyphenethyl)oleamide typically begins with commercially available 3,4,5-trihydroxyphenethylamine and oleic acid.

    Amidation Reaction: The primary synthetic route involves the amidation of 3,4,5-trihydroxyphenethylamine with oleic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4,5-trihydroxyphenethyl)oleamide can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, especially at the oleamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl groups on the phenethyl moiety can participate in substitution reactions. For example, acetylation using acetic anhydride can protect the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acetic anhydride, pyridine.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Protected phenethyl derivatives.

Scientific Research Applications

Chemistry: N-(3,4,5-trihydroxyphenethyl)oleamide is used as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has been shown to interact with various enzymes and receptors in the nervous system.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating sleep, reducing seizures, and providing neuroprotection.

Industry: In the industrial sector, this compound is explored for its use in the development of new materials and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-(3,4,5-trihydroxyphenethyl)oleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to various physiological effects such as analgesia, anti-inflammation, and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison
Compound Core Structure Key Functional Groups Biological Relevance
N-(3,4,5-Trihydroxyphenethyl)oleamide Oleic acid + 3,4,5-trihydroxyphenethylamine 3 phenolic -OH, amide bond Hypothesized antioxidant, anti-inflammatory, or cannabinoid-like activity
Oleamide () Oleic acid + ammonia-derived amine Amide bond Sleep induction, hypolipidemic effects, cannabinoid receptor modulation
N-(2-Aminoethyl)-oleamide () Oleic acid + ethylenediamine Primary amine, amide bond Thermal stability in gels, potential surfactant or drug delivery applications
Anandamide () Arachidonic acid + ethanolamine Ethanolamine, polyunsaturated fatty acid Endogenous cannabinoid receptor ligand, neuromodulator
Key Observations :
  • Phenolic vs. This contrasts with anandamide’s ethanolamine head, which prioritizes receptor binding over redox activity .
  • Amide Bond Stability: Thermal analysis of N-(2-aminoethyl)-oleamide shows sharp decomposition above 300°C (), suggesting that the trihydroxyphenethyl variant may exhibit similar stability due to shared amide linkages.
Table 2: Comparative Bioactivity
Compound Observed Effects Mechanism of Action Reference Compounds with Similar Effects
This compound Theoretical: Antioxidant, anti-inflammatory Free radical scavenging via phenolic -OH Resveratrol (phenolic antioxidant)
Oleamide () Hypolipidemic, soporific PPAR-α activation, cannabinoid receptor modulation Fenofibrate (PPAR-α agonist)
Anandamide () Analgesic, anti-inflammatory CB1/CB2 receptor agonism Δ⁹-THC (cannabinoid receptor agonist)
Key Findings :
  • Cannabinoid Receptor Affinity: While anandamide binds directly to CB1/CB2 receptors (), oleamide’s effects are partially receptor-mediated but weaker . The trihydroxyphenethyl group in the target compound may sterically hinder receptor binding, redirecting activity toward non-cannabinoid pathways.
  • Hypolipidemic Activity: Oleamide reduces lipid levels via PPAR-α activation (), but the target compound’s phenolic structure may enhance antioxidative protection against lipid peroxidation, a complementary mechanism.

Thermal and Physicochemical Properties

Data from N-(2-aminoethyl)-oleamide () and oleamide () provide a framework for predicting the behavior of this compound:

  • Thermal Decomposition: N-(2-aminoethyl)-oleamide exhibits single-stage decomposition above 300°C (TGA data, Fig. 1a/2a in ), likely due to amide bond cleavage. The trihydroxyphenethyl variant may decompose at lower temperatures due to oxidative degradation of phenolic groups.
  • Mesophasic Behavior: DSC analysis of N-(2-aminoethyl)-oleamide gels shows endothermic transitions linked to smectic phase changes (). The target compound’s hydroxyl-rich structure could enhance hydrogen bonding, altering gelation properties.

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